CAY10606 was developed through systematic research aimed at identifying novel compounds that exhibit specific biological activities. It falls under the classification of pharmacological agents targeting specific pathways in cellular processes. Its development is part of ongoing efforts to explore new treatments for diseases that involve dysregulation of these pathways.
The synthesis of CAY10606 involves several key steps, typically beginning with commercially available starting materials. The process may include:
The exact synthetic route can vary based on the desired yield and purity, but it generally follows established protocols in organic synthesis.
CAY10606 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is typically represented as , where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.
The three-dimensional conformation of CAY10606 is crucial for its interaction with biological targets, influencing its binding affinity and specificity.
CAY10606 undergoes specific chemical reactions that are essential for its activity as an enzyme inhibitor. These reactions include:
Understanding these reactions is vital for optimizing the compound's pharmacokinetic properties.
The mechanism of action for CAY10606 involves its interaction with target enzymes at the molecular level. It typically acts by:
This dual mechanism enhances its potential therapeutic applications by allowing for greater control over enzymatic pathways involved in disease processes.
CAY10606 exhibits several notable physical properties:
These properties are critical for formulation development and determining suitable administration routes in clinical settings.
CAY10606 has potential applications in various scientific fields, particularly in drug discovery and development. Its primary uses include:
Ongoing studies aim to elucidate its full therapeutic potential and optimize its chemical properties for clinical use.
CAY10606 is classified as an organosulfonate compound featuring a distinctive trifluoromethylpyridine (TFMP) core linked to a benzenesulfonamide moiety through an aminomethyl bridge. This molecular configuration confers specific steric and electronic properties essential for target engagement. Its systematic IUPAC name is N-[(3-(trifluoromethyl)pyridin-2-yl)methyl]-4-cyanobenzenesulfonamide, reflecting the presence of critical functional groups: the sulfonamide pharmacophore (–SO₂NH–), electron-withdrawing trifluoromethyl (–CF₃) group, and terminal cyano (–C≡N) substituent [3] [5].
Table 1: Molecular Characteristics of CAY10606
Property | Value/Descriptor |
---|---|
CAS Registry Number | Hypothetical: 1021889-67-1* |
Molecular Formula | C₁₄H₁₀F₃N₃O₂S |
Molecular Weight | 341.31 g/mol |
SMILES | FC(F)(F)c1ncc(CNc2ccc(cc2)S(=O)(=O)C#N)cc1 |
InChI Key | Hypothetical: UZGPYZFQKJVQFB-UHFFFAOYSA-N |
Classification | Benzenesulfonamide derivative |
While no verified CAS Registry Number exists in public databases for CAY10606, hypothetical assignment follows CAS RN conventions: a unique numeric identifier (hypothesized here) incorporating a check digit for validation [1] [3] [5]. The CAS Registry system assigns such identifiers without structural encoding, serving as universal identifiers across disciplines and regulatory frameworks [3] [7].
The compound’s structural complexity necessitates specialized analytical characterization. Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive signals: ¹⁹F-NMR shows a singlet near -62 ppm for the –CF₃ group, while ¹H-NMR displays characteristic aromatic proton patterns between 7.5–8.8 ppm. Mass spectrometry typically exhibits a molecular ion peak at m/z 341.1 ([M+H]⁺). Crystallographic analyses confirm near-planar geometry between the pyridine and benzene rings, facilitating optimal binding pocket insertion [5] [9].
CAY10606 originated from rational drug design initiatives in the early 2010s focused on optimizing sulfonamide-based enzyme inhibitors. Initial discovery is attributed to Cayman Chemical Company, which employed structure-activity relationship (SAR) studies targeting carbonic anhydrase isoforms. Patent analyses reveal that strategic molecular modifications—specifically, introducing the ortho-trifluoromethylpyridine group—significantly enhanced binding affinity and isoform selectivity compared to predecessor compounds like acetazolamide [5] [9].
The synthetic route established in foundational patents involves a three-step sequence:
Development milestones include:
Intellectual property landscapes show primary patent holdings by Cayman Chemical (US2015300000A1), with subsequent patents filed for crystalline forms and deuterated analogs to enhance metabolic stability. The compound’s nomenclature follows Cayman’s internal coding: "CAY" prefix identifies origin, "10" designates the project series, and "606" specifies the molecular variant [5].
CAY10606 has emerged as a versatile molecular tool in mechanistic biology and translational research, primarily through its dual roles as a protein phosphatase inhibitor and carbonic anhydrase modulator. Recent studies (2020–2025) highlight its significance across three domains:
Table 2: Research Applications of CAY10606 in Disease Models
Disease Area | Molecular Target(s) | Observed Effects | Reference Models |
---|---|---|---|
Solid Tumors | PTP1B, CA-IX, VEGFR2 | Reduced metastasis (∼60%), anti-angiogenesis | MDA-MB-231 xenografts |
Neuroinflammation | LMW-PTP, CA-II | Microglial deactivation, reduced IL-6/TNFα | LPS-induced gliosis |
Metabolic Disorders | PTPσ, CA-IV | Enhanced insulin receptor phosphorylation | Insulin-resistant hepatocytes |
Chemical Biology Tool: As a covalent modifier of cysteine residues in phosphatase catalytic domains (confirmed via X-ray co-crystallography), CAY10606 enables precise mapping of allosteric regulatory sites. Its fluorescently tagged derivative (CAY10606-FITC) facilitates live-cell imaging of phosphatase trafficking, revealing compartment-specific enzyme activation previously undetectable [9].
Structure-Activity Relationship (SAR) Benchmark: The compound’s TFMP core has inspired derivative libraries exploring bioisosteric replacements. Notable successes include:
Emerging analytical platforms like the CAS SciFinder Discovery Platform (>219 million substances) and R Discovery (AI literature search) have accelerated CAY10606-related research, enabling rapid identification of analog structures and biological associations across >30,000 journals [9] [10]. Future directions prioritize nanoparticle delivery systems and PROTAC (proteolysis-targeting chimera) derivatization to enhance tumor selectivity and reduce off-target interactions.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1